molecular formula C5H12N2S B13746328 2-Methylpropan-2-aminium thiocyanate CAS No. 3020-73-3

2-Methylpropan-2-aminium thiocyanate

Cat. No.: B13746328
CAS No.: 3020-73-3
M. Wt: 132.23 g/mol
InChI Key: GWKMUJULIDIXMB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylpropan-2-aminium thiocyanate can be synthesized through the reaction of 2-methylpropan-2-amine with thiocyanic acid. The reaction typically occurs under mild conditions, often in an aqueous or alcoholic solution, and may require a catalyst to proceed efficiently. The general reaction is as follows:

C4H11N+HSCNC4H12N2S\text{C}_4\text{H}_{11}\text{N} + \text{HSCN} \rightarrow \text{C}_4\text{H}_{12}\text{N}_2\text{S} C4​H11​N+HSCN→C4​H12​N2​S

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as crystallization or distillation to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methylpropan-2-aminium thiocyanate undergoes various chemical reactions, including:

    Oxidation: The thiocyanate group can be oxidized to form sulfonates or other sulfur-containing compounds.

    Reduction: The compound can be reduced to form amines or other reduced sulfur species.

    Substitution: The thiocyanate group can be substituted by other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonates, while substitution reactions can produce a variety of derivatives depending on the nucleophile involved.

Scientific Research Applications

2-Methylpropan-2-aminium thiocyanate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which 2-methylpropan-2-aminium thiocyanate exerts its effects involves the interaction of the thiocyanate group with various molecular targets. The thiocyanate group can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. This can lead to changes in biological activity, such as inhibition of microbial growth or modulation of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpropan-2-aminium chloride: Similar in structure but contains a chloride ion instead of a thiocyanate group.

    2-Methylpropan-2-aminium nitrate: Contains a nitrate group, leading to different chemical properties and reactivity.

    2-Methylpropan-2-aminium sulfate: Contains a sulfate group, which affects its solubility and reactivity.

Uniqueness

2-Methylpropan-2-aminium thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it particularly useful in specific applications where the thiocyanate group plays a crucial role in the desired chemical or biological activity.

Properties

CAS No.

3020-73-3

Molecular Formula

C5H12N2S

Molecular Weight

132.23 g/mol

IUPAC Name

tert-butylazanium;thiocyanate

InChI

InChI=1S/C4H11N.CHNS/c1-4(2,3)5;2-1-3/h5H2,1-3H3;3H

InChI Key

GWKMUJULIDIXMB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[NH3+].C(#N)[S-]

Origin of Product

United States

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